2,5-吡嗪二乙醇,3-乙基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

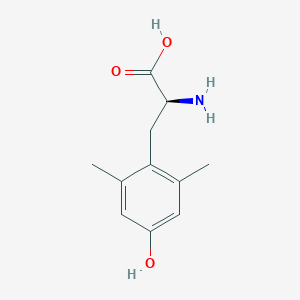

The compound "2,5-Pyrazinediethanol, 3-ethyl-" is a derivative of pyrazine, which is a heterocyclic aromatic organic compound with a structure related to benzene, where two nitrogen atoms replace two carbon atoms in the benzene ring. Although the provided papers do not directly discuss "2,5-Pyrazinediethanol, 3-ethyl-", they do provide insights into the synthesis, structural analysis, and properties of related pyrazine derivatives, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of pyrazine derivatives is often achieved through multi-step reactions involving brominated or other functionalized pyrazines. For instance, a series of 2,5-di(aryleneethynyl)pyrazine derivatives were synthesized with yields ranging from 23-41% using a two-fold Sonogashira reaction involving 2,5-dibromo-3,6-dimethylpyrazine and various ethynylarenes . This method could potentially be adapted for the synthesis of "2,5-Pyrazinediethanol, 3-ethyl-" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 2,5-di(phenylethynyl)-3,6-dimethylpyrazine showed that the phenyl rings are parallel and the pyrazine ring is inclined to their planes . Quantum chemical calculations can also provide insights into the electronic structure, such as the HOMO-LUMO gap, which was found to be 3.56 eV for the mentioned compound . These techniques could be applied to "2,5-Pyrazinediethanol, 3-ethyl-" to determine its molecular geometry and electronic properties.

Chemical Reactions Analysis

Pyrazine derivatives can undergo various chemical reactions, including reductions and cyclocondensation. The compound 2,5-di(phenylethynyl)-3,6-dimethylpyrazine undergoes reduction to the radical anion at approximately -1.9 V, which is almost reversible at high scan rates . Additionally, substituted pyrazoles can be synthesized through a 3+2 annulation method, as demonstrated by the direct synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . These reactions highlight the reactivity of pyrazine derivatives and could be relevant for the chemical behavior of "2,5-Pyrazinediethanol, 3-ethyl-".

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives include their optoelectronic characteristics and potential biological activity. The UV-vis absorption and photoluminescence profiles of pyrazine derivatives can be similar to related compounds, with emissions being red-shifted in some cases . Additionally, novel pyrazole derivatives have shown the ability to suppress lung cancer cell growth, indicating potential biological activity . These properties are important for the application of pyrazine derivatives in materials science and medicinal chemistry and could be investigated for "2,5-Pyrazinediethanol, 3-ethyl-" as well.

科学研究应用

药理学中的吡嗪衍生物

吡嗪衍生物以其多样的药理特性而闻名,使其成为药物开发中越来越受关注的课题。它们已被发现具有多种药理作用,如抗菌、抗真菌、抗分枝杆菌、抗炎、镇痛、抗癌、抗糖尿病、抗病毒以及治疗动脉粥样硬化。这种多样性凸显了吡嗪衍生物(包括“2,5-吡嗪二乙醇,3-乙基-)”在开发新治疗剂方面的潜力 (S. Ferreira, C. Kaiser, 2012)。

在材料科学中的应用

吡喃并嘧啶衍生物的合成及其在医药工业中的应用凸显了基于吡嗪的化合物的更广泛适用性。这些衍生物作为各种合成应用的关键前体,展示了吡嗪衍生物的结构多功能性和生物利用度,这可能与“2,5-吡嗪二乙醇,3-乙基-”相关 (Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023)。

有机合成和催化

吡嗪衍生物已被广泛用作有机合成中的合成子,表现出广泛的生物活性。这种在合成生物活性化合物中的用途再次指出了吡嗪衍生物在创建药理学相关分子中的化学用途,这可以延伸到“2,5-吡嗪二乙醇,3-乙基-” (A. M. Dar, Shamsuzzaman, 2015)。

食品科学与技术

在食品科学中,已经研究了美拉德反应中吡嗪生成的控制策略。吡嗪有助于烘焙和烤制食品产品的理想风味。该应用表明“2,5-吡嗪二乙醇,3-乙基-”和相关化合物在风味和香料开发中的潜力,具体取决于它们的特定感官特性 (Hang Yu 等人,2021)。

属性

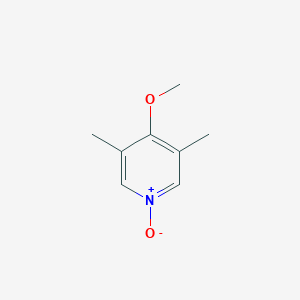

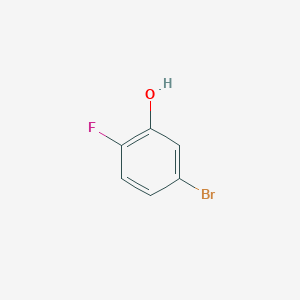

IUPAC Name |

2-[6-ethyl-5-(2-hydroxyethyl)pyrazin-2-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-2-9-10(4-6-14)11-7-8(12-9)3-5-13/h7,13-14H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFRYXKSZINFSSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CN=C1CCO)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432528 |

Source

|

| Record name | 2,5-Pyrazinediethanol, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Pyrazinediethanol, 3-ethyl- | |

CAS RN |

86917-74-0 |

Source

|

| Record name | 2,5-Pyrazinediethanol, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethyl-2,5-pyrazinediethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGU6W99Y9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B123266.png)

![Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B123272.png)

![4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)](/img/structure/B123282.png)